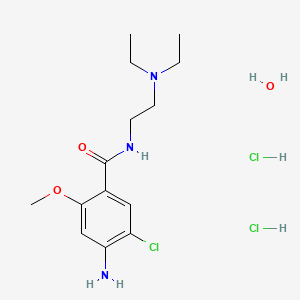

Metoclopramide dihydrochloride monohydrate

Übersicht

Beschreibung

Metoclopramide dihydrochloride monohydrate is a medication used to treat various types of vomiting and a variety of functional and organic gastrointestinal disorders . It increases muscle contractions in the upper digestive tract, speeding up the rate at which the stomach empties into the intestines . It is used for 4 to 12 weeks to treat heartburn caused by gastroesophageal reflux in people who have used other medications without relief . It is also used to treat gastroparesis (slow stomach emptying) in people with diabetes, which can cause heartburn and stomach discomfort after meals .

Molecular Structure Analysis

The molecular formula of this compound is C14H26Cl3N3O3 . The average mass is 390.73 g/mol . The InChI Key is IRQVJPHZDYMXNW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a water solubility of 0.31 mg/mL . Its logP is 2.18 . The pKa (Strongest Acidic) is 14.49 . The pKa (Strongest Basic) is 9.04 . The Physiological Charge is 1 . The Hydrogen Acceptor Count is 4 . The Hydrogen Donor Count is 2 . The Polar Surface Area is 67.59 Å2 . The Rotatable Bond Count is 7 . The Refractivity is 83.52 m3·mol-1^ . The Polarizability is 32.73 Å3 . The Number of Rings is 1 . The Bioavailability is 1 .Wissenschaftliche Forschungsanwendungen

Hydration and Structural Stability

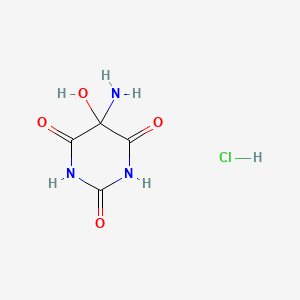

Metoclopramide hydrochloride, existing in monohydrate and anhydrate forms, demonstrates significant hydration/dehydration behavior. A study by Nugraha and Uekusa (2018) focused on this aspect, revealing that major structural changes occur upon dehydration, emphasizing water's role in stabilizing the monohydrate form. To combat hydrate/anhydrate conversion, they created a cocrystal with oxalic acid, achieving stability against hydration and potential suitability for extended release formulations due to its slower dissolution rate. This research highlights the importance of salt cocrystallization in enhancing the physicochemical properties of pharmaceutical ingredients (Nugraha & Uekusa, 2018).

Spectrophotometric Analysis

Metoclopramide monohydrochloride monohydrate (MCP) has been the subject of various spectrophotometric analysis methods. Nassar et al. (2018) conducted a comparative study on UV spectrophotometric methods for determining MCP in the presence of its acidic degradate. Their work underscores the need for simple, rapid, and sensitive spectrophotometric methods for MCP analysis in pharmaceuticals, providing a valuable tool for quality control (Nassar et al., 2018).

Solid-State Characterization

The thermal-induced solid-state characterization of MCP hydrochloride monohydrate was investigated by Wang et al. (2011) using differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) microspectroscopy. This study provided insights into the continuous process of dehydration, amorphization, and recrystallization of MCP in the solid state, contributing to the understanding of its thermal behavior and stability (Wang et al., 2011).

Radiation-Induced Effects

Damian (2003) explored the gamma-radiation damage in metoclopramide using electron paramagnetic resonance (EPR) spectroscopy. This research is vital for understanding the stability and potential degradation of MCP under radiation exposure, which is crucial for its storage and handling in medical settings (Damian, 2003).

Metabolism and Interaction with Enzymes

Livezey et al. (2014) investigated the metabolism of metoclopramide, particularly its interaction with CYP2D6, a critical enzyme in drug metabolism. They found that while metoclopramide is primarily metabolized by CYP2D6, it does not inactivate this enzyme, providing valuable information for understanding drug interactions and metabolism (Livezey et al., 2014).

Solid-State Phase Transformations

Lin (2015) offered a comprehensive overview of the solid-state characteristics and phase transformations of MCP HCl H2O. Using techniques like DSC-FTIR microspectroscopy and hot-stage microscopy, the study provided valuable insights into the solid-state behavior of MCP, including its phase transitions and chemical reactivity, which are critical for its formulation and stability in pharmaceutical applications (Lin, 2015).

Wirkmechanismus

Safety and Hazards

Metoclopramide dihydrochloride monohydrate is harmful if swallowed . It causes skin irritation . It causes serious eye irritation . It may cause respiratory irritation . It is recommended to wash hands thoroughly after handling . Do not eat, drink, or smoke when using this product . Rinse mouth after use .

Eigenschaften

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.2ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQVJPHZDYMXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204394 | |

| Record name | Metoclopramide dihydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-45-3 | |

| Record name | Metoclopramide dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide dihydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamidedihydrochloride, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE DIHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1KXE205VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

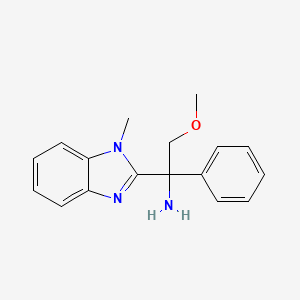

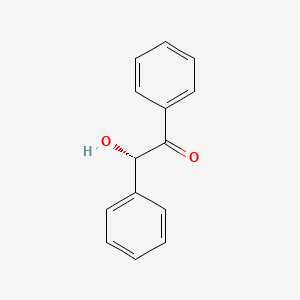

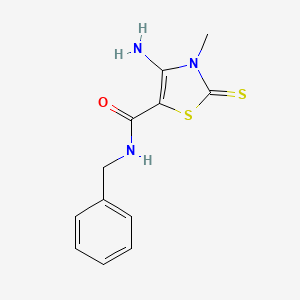

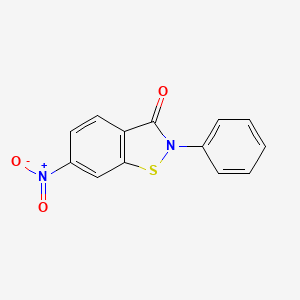

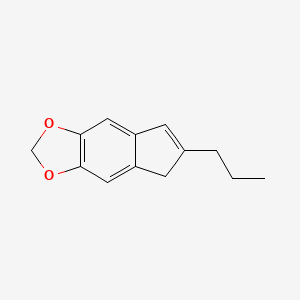

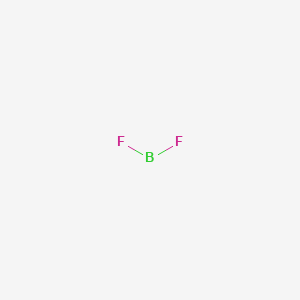

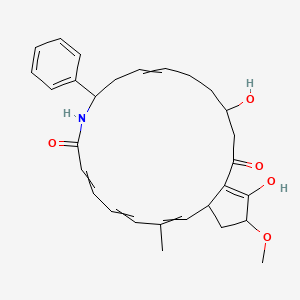

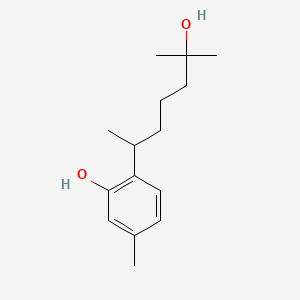

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

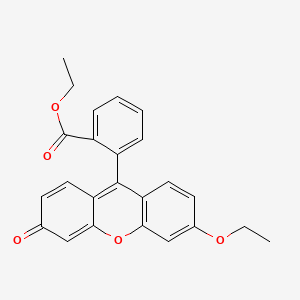

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Carbamimidoyl-2-iodophenoxy)-2,2-bis[(4-carbamimidoyl-2-iodophenoxy)methyl]propoxy]-3-iodobenzenecarboximidamide](/img/structure/B1217567.png)

![2-[(3-methoxyphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1217575.png)